molecular formula C7H5Br2F B3031267 1-(Dibromomethyl)-2-fluorobenzene CAS No. 220141-76-4

1-(Dibromomethyl)-2-fluorobenzene

Cat. No. B3031267
CAS RN: 220141-76-4
M. Wt: 267.92 g/mol
InChI Key: NSNGJCDLAMBUKZ-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-2-fluorobenzene, also known as 1,2-dibromo-2-fluorobenzene, is an organofluorine compound with the chemical formula C6H3Br2F. It is a colorless, volatile liquid that is soluble in most organic solvents. It is used as a reagent in organic synthesis and as a pharmaceutical intermediate.

Scientific Research Applications

Synthesis of 2-pyrrolo[2,3-d]pyrimidines

2-Fluorobenzal bromide has been used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines . Pyrrolopyrimidines are a class of compounds that have shown potential in various biological applications, including as kinase inhibitors in cancer therapy.

Alkylating Agent in Imidazolo[1,2-a]pyrimid-5-ones Synthesis

This compound serves as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones . These compounds are of interest due to their potential biological activities.

Fluorescent Probes

Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields . The unique properties of 2-Fluorobenzal bromide make it a potential candidate for the development of new fluorescent probes.

Biomedical Applications

The long-wavelength fluorescent probes developed using 2-Fluorobenzal bromide have proven applicable for in vivo biomedical applications . These include fluorescence-guided disease diagnosis and theranostics (e.g., fluorogenic prodrugs).

Nanotechnology

The synthesis and characterization techniques of organic small molecule fluorescent probes, including those using 2-Fluorobenzal bromide, can be applied in nanotechnology . Probes can be used to study the properties of nanomaterials and surfaces, providing new methods for material science research.

Biological Applications

The development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules that play crucial roles in biological and disease-relevant events is another application of 2-Fluorobenzal bromide .

Mechanism of Action

Target of Action

2-Fluorobenzal bromide, also known as 1-(Dibromomethyl)-2-fluorobenzene, is a chemical compound used in organic synthesis. The primary targets of this compound are typically other organic molecules in a reaction mixture. It acts as an alkylating agent, introducing a 2-fluorobenzyl group into the target molecule .

Mode of Action

The mode of action of 2-Fluorobenzal bromide involves a nucleophilic substitution reaction. In this process, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine atom in the 2-Fluorobenzal bromide molecule . This leads to the displacement of the bromine atom and the formation of a new bond between the carbon atom and the nucleophile.

properties

IUPAC Name

1-(dibromomethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNGJCDLAMBUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298739
Record name 1-(Dibromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzal bromide

CAS RN

220141-76-4
Record name 1-(Dibromomethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220141-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dibromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(dibromomethyl)-2-fluoro
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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